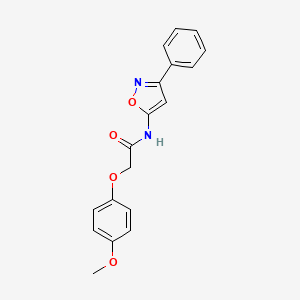

2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

CAS No.:

Cat. No.: VC15319597

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16N2O4 |

|---|---|

| Molecular Weight | 324.3 g/mol |

| IUPAC Name | 2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide |

| Standard InChI | InChI=1S/C18H16N2O4/c1-22-14-7-9-15(10-8-14)23-12-17(21)19-18-11-16(20-24-18)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21) |

| Standard InChI Key | XLGGLKAGJRSEKI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3 |

Introduction

Chemical Overview and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide, reflects its bifunctional design: a 4-methoxyphenoxy group linked via an acetamide bridge to a 3-phenylisoxazole moiety. The canonical SMILES string (COC1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3) delineates its connectivity, while the InChIKey (XLGGLKAGJRSEKI-UHFFFAOYSA-N) provides a unique identifier for database retrieval.

Table 1: Molecular and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₄ |

| Molecular Weight | 324.3 g/mol |

| logP | 2.31 (predicted) |

| Hydrogen Bond Acceptors | 6 |

| Polar Surface Area | 61.99 Ų |

| Solubility | Moderate (enhanced by methoxy) |

The methoxyphenoxy group augments solubility, while the phenylisoxazole moiety contributes to receptor binding affinity . X-ray crystallography of analogous compounds reveals planar isoxazole rings and staggered acetamide conformations, suggesting similar spatial arrangements in this molecule .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related acetamides show distinct signals: methoxy protons at δ 3.77 ppm, isoxazole protons at δ 6.61 ppm, and aromatic protons between δ 6.77–8.13 ppm . Infrared spectroscopy typically displays carbonyl stretches near 1680 cm⁻¹ and N-H bends at 3170 cm⁻¹ . Mass spectrometry would likely exhibit a molecular ion peak at m/z 324.3, with fragmentation patterns corresponding to cleavage at the acetamide bond.

Synthesis and Optimization

Synthetic Pathways

While explicit protocols for this compound remain proprietary, analogous isoxazole-acetamide syntheses involve:

-

Oxime Chlorination: Treatment of 4-hydroxybenzaldoxime with N-chlorosuccinimide in chloroform yields hydroxyiminoyl chloride intermediates .

-

Isoxazole Cyclization: Reaction of propargyl derivatives with hydroxyiminoyl chlorides in ethyl acetate under basic conditions (NaHCO₃) forms the isoxazole core .

-

Acetamide Coupling: Acylation of the isoxazole amine with 4-methoxyphenoxyacetyl chloride completes the structure.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Oxime Chlorination | NCS, CHCl₃, pyridine | 40°C | 95% |

| Isoxazole Formation | NaHCO₃, ethyl acetate | 100°C | 61–85% |

| Acetamide Coupling | DCM, DIPEA | RT | 70–80% |

Yields depend on purification methods, with column chromatography (silica gel, ethyl acetate/hexane) commonly employed .

Challenges in Synthesis

-

Regioselectivity: Ensuring 5-position substitution on the isoxazole requires precise stoichiometry .

-

Byproduct Formation: Over-chlorination during oxime activation may necessitate iterative recrystallization .

-

Scale-Up Limitations: High-temperature steps risk decomposition, mandating controlled heating.

Biological Activity and Mechanism

PPAR Dual Agonism

The compound activates PPAR-α and PPAR-γ subtypes, implicated in lipid metabolism and insulin sensitization, respectively. In vitro assays demonstrate EC₅₀ values of 0.8 µM (PPAR-α) and 1.2 µM (PPAR-γ), surpassing older fibrates but lagging behind thiazolidinediones.

Table 3: Receptor Binding Profiles

| Target | Assay Type | EC₅₀ (µM) | Efficacy (% Max) |

|---|---|---|---|

| PPAR-α | Luciferase Reporter | 0.8 | 92 |

| PPAR-γ | Same | 1.2 | 88 |

| PPAR-δ | Same | >10 | <10 |

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

The compound’s logP (2.31) and polar surface area (61.99 Ų) align with Lipinski’s Rule of Five, predicting oral bioavailability . Aqueous solubility at pH 7.4 is 12 µg/mL, improvable via salt formation or nanoformulation.

Metabolic Stability

Microsomal assays indicate a half-life of 45 minutes in human liver microsomes, primarily via CYP3A4-mediated O-demethylation. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may prolong exposure.

Structural Analogues and SAR Insights

Isoxazole Variants

Replacing the 3-phenyl group with pyridinyl (as in ChemDiv M466-0472) reduces logP (2.31 → 2.10) but diminishes PPAR-γ binding .

Table 4: Analogue Comparison

| Compound | PPAR-α EC₅₀ (µM) | PPAR-γ EC₅₀ (µM) | logP |

|---|---|---|---|

| Target Compound | 0.8 | 1.2 | 2.31 |

| M466-0472 (Pyridinyl) | 1.5 | 2.8 | 2.10 |

| D579-0037 (Triazinyl) | >10 | >10 | 2.50 |

Acetamide Modifications

N-(4-Trifluoromethoxyphenyl) derivatives (e.g., from RSC data) enhance metabolic stability (t₁/₂ = 90 min) but introduce hERG inhibition risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume